4-Ethoxy-2-fluorobenzoic acid

Description

Contextual Significance of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are a class of organic compounds that play a crucial role in medicinal chemistry and materials science. ontosight.ai The inclusion of halogen atoms, such as fluorine, chlorine, bromine, or iodine, into the benzoic acid structure can significantly alter the molecule's physical, chemical, and biological properties. acs.org Fluorine, in particular, is widely used in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. acs.org These characteristics can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.

The presence of halogens can lead to specific intermolecular interactions, such as halogen bonding, which is an attractive force between a halogen atom acting as a Lewis acid and an electron donor. acs.org This interaction, along with others, can influence the compound's crystal packing and its interaction with biological macromolecules. Halogenated benzoic acids serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai Their derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai

Structural Characteristics and Chemical Group Orientations

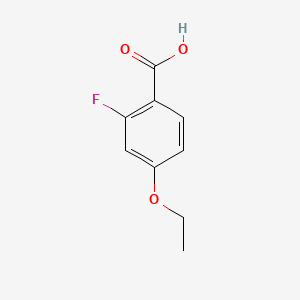

The molecular structure of 4-Ethoxy-2-fluorobenzoic acid is defined by a benzene (B151609) ring substituted with three functional groups: a carboxylic acid group (-COOH) at position 1, a fluorine atom (-F) at position 2 (ortho to the carboxylic acid), and an ethoxy group (-OCH2CH3) at position 4 (para to the carboxylic acid). This specific arrangement of substituents dictates the molecule's reactivity and physical properties.

The carboxylic acid group is an acidic functional group that can participate in reactions such as esterification and amide bond formation. The fluorine atom at the ortho position is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the electron density of the aromatic ring. The ethoxy group at the para position is an electron-donating group. The interplay between the electron-withdrawing fluorine and the electron-donating ethoxy group creates a unique electronic environment on the benzene ring.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| CAS Registry Number | 1206593-29-4 cas.org |

| Molecular Formula | C9H9FO3 cas.org |

| Molecular Weight | 184.16 g/mol cas.org |

| Melting Point | 187-189 °C cas.org |

| InChI | InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) cas.org |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)O)F uni.lu |

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound has primarily focused on its utility as a synthetic intermediate. Its unique substitution pattern makes it a valuable building block for the creation of more complex organic molecules with potential applications in pharmaceuticals and materials science.

One significant area of research is its use in the synthesis of biologically active compounds. For instance, derivatives of fluorobenzoic acids have been investigated for their potential as cholinesterase inhibitors, which are relevant in the study of neurological disorders. Research has also explored the synthesis of various derivatives through reactions like substitution, oxidation, and esterification to generate a diverse library of compounds for further study.

Another research trajectory involves the development of efficient synthetic methods for this compound and related compounds. This includes exploring different fluorination techniques and optimizing reaction conditions to improve yield and purity. The study of its chemical reactivity, including how the substituents influence reaction outcomes, is also a key area of academic inquiry.

Scope and Objectives of Research Inquiry

The primary objective of research on this compound is to leverage its unique structural features for the development of new molecules with desired properties. This encompasses several key areas of inquiry:

Synthetic Methodology: Developing novel and efficient synthetic routes to produce this compound and its derivatives. This includes the investigation of various catalysts, reagents, and reaction conditions.

Medicinal Chemistry: Utilizing this compound as a scaffold to design and synthesize new potential therapeutic agents. This involves creating libraries of derivatives and evaluating their biological activities against various targets.

Materials Science: Exploring the use of this compound in the creation of new materials, such as liquid crystals or polymers, where its specific properties can be exploited.

Chemical Biology: Investigating the interactions of this compound and its derivatives with biological systems to understand their mechanisms of action and potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNAAKJFTYOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307101 | |

| Record name | 4-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206593-29-4 | |

| Record name | 4-Ethoxy-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for 4 Ethoxy 2 Fluorobenzoic Acid

Established Synthetic Pathways

Traditional synthetic routes to 4-Ethoxy-2-fluorobenzoic acid rely on sequential, well-understood reactions. These pathways typically involve the formation of the carbon-fluorine bond, the introduction of the ethoxy group via etherification, and the establishment or unmasking of the carboxylic acid function. The order of these steps can be varied to optimize yield and purity.

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis. A cornerstone method for this transformation is the Balz-Schiemann reaction. This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778) (amino-substituted arene). orgsyn.orgwikipedia.org In a hypothetical synthesis of a 2-fluorobenzoic acid precursor, a 2-aminobenzoic acid derivative would first be converted to its diazonium salt, followed by the introduction of the fluoride (B91410) using a tetrafluoroborate source. wikipedia.org

Another key nucleophilic substitution approach is direct nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a nitro or chloro group). While less common for direct fluorination from other halogens, it is a fundamental principle in aromatic chemistry.

The formation of the ethoxy group is most commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (a hydroxyl-substituted arene) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate.

A documented synthesis of this compound utilizes this exact strategy. The process starts with methyl 2-fluoro-4-hydroxybenzoate, which is treated with an ethylating agent in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The reaction mixture is heated under reflux to drive the formation of the ether linkage. lookchem.com

Table 1: Example of an Ethoxylation Reaction

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Condition | Product |

| methyl 2-fluoro-4-hydroxybenzoate | Ethyl bromide | Potassium carbonate | Acetone | Reflux | methyl 4-ethoxy-2-fluorobenzoate |

The carboxylic acid functional group can be introduced through various methods, although for this specific target molecule, syntheses often begin with a precursor that already contains the carboxylate functionality, typically in a protected form like an ester.

The final step in such a synthetic sequence is the hydrolysis of the ester to liberate the free carboxylic acid. This can be achieved under either acidic or basic conditions. For example, after the ethoxylation of methyl 2-fluoro-4-hydroxybenzoate to form methyl 4-ethoxy-2-fluorobenzoate, the methyl ester is saponified (hydrolyzed) using a base like potassium hydroxide. orgsyn.org Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the final this compound product. orgsyn.org

Advanced Synthetic Methodologies and Reagents

Modern organic synthesis seeks to improve upon traditional methods by developing more efficient, milder, and selective reactions. The synthesis of fluorinated aromatic compounds has particularly benefited from these advancements.

Hypervalent iodine compounds have emerged as versatile and powerful reagents in organic chemistry, especially for fluorination reactions. nih.govarkat-usa.org These reagents can act as sources of either electrophilic or nucleophilic fluorine, depending on their structure and the reaction conditions. arkat-usa.orgrsc.org

One advanced strategy involves the use of 1-arylbenziodoxolones as precursors for the synthesis of 2-fluorobenzoic acids. arkat-usa.org In this methodology, a suitably substituted benziodoxolone can undergo nucleophilic fluorination using a fluoride salt (e.g., cesium fluoride) in a polar aprotic solvent. arkat-usa.org This approach offers a modern, metal-free alternative to classical methods like the Balz-Schiemann reaction for introducing fluorine ortho to a carboxylic acid group. The reaction is often rapid and proceeds under relatively mild conditions. arkat-usa.org The efficiency of these reagents can be influenced by the choice of solvent and the specific structure of the hypervalent iodine compound. arkat-usa.org

Table 2: Conceptual Advanced Fluorination using Hypervalent Iodine Chemistry

| Precursor Type | Fluoride Source | Solvent | Key Intermediate/Reagent | Product Type |

| 1-Arylbenziodoxolone | CsF | DMF (anhydrous) | Hypervalent Iodine(III) | 2-Fluorobenzoic acid |

There is a significant drive in modern chemistry to develop synthetic methods that avoid the use of transition metals, which can be costly, toxic, and difficult to remove from the final product. organic-chemistry.orgrsc.org Many of the key transformations in the synthesis of this compound can be accomplished using transition-metal-free protocols.

The Williamson ether synthesis, a cornerstone of the ethoxylation step, is an inherently transition-metal-free reaction. lookchem.com Similarly, the fluorination of 1-arylbenziodoxolones with fluoride salts relies on the reactivity of the hypervalent iodine center and does not require a metal catalyst. arkat-usa.org Furthermore, SNAr-type reactions, which can be used to form carbon-heteroatom bonds, proceed without transition metals, relying instead on the electronic activation of the substrate. organic-chemistry.org The development of these protocols aligns with the principles of green chemistry by providing more sustainable and economical routes to valuable chemical compounds. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the conditions employed in the Williamson ether synthesis step. Optimization of these parameters is crucial for maximizing the yield and ensuring the purity of the product by minimizing side reactions, such as O-alkylation versus C-alkylation and the elimination of the alkyl halide.

Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The selection of the base is critical; while strong bases like sodium hydride (NaH) can ensure complete deprotonation of the phenol, they can also promote side reactions. Milder bases, such as potassium carbonate (K2CO3), are often preferred as they provide a good balance between reaction rate and selectivity.

The solvent plays a significant role in the reaction kinetics. Polar aprotic solvents like DMF or acetonitrile (B52724) are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The reaction temperature is another important factor; higher temperatures can increase the reaction rate but may also lead to the formation of impurities. Therefore, the temperature is typically controlled to achieve a reasonable reaction time without compromising the purity of the product.

The table below illustrates a hypothetical optimization study for the etherification step, demonstrating the impact of varying reaction conditions on the yield and purity of methyl 4-ethoxy-2-fluorobenzoate.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | K2CO3 | Acetone | 56 (Reflux) | 24 | 85 | 95 |

| 2 | K2CO3 | DMF | 80 | 12 | 92 | 98 |

| 3 | NaH | DMF | 25 | 8 | 90 | 96 |

| 4 | Cs2CO3 | Acetonitrile | 82 (Reflux) | 10 | 95 | 99 |

Scalability and Process Intensification in Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on scalability and process intensification. Traditional batch processing, while suitable for small-scale synthesis, can present challenges in terms of heat and mass transfer, reaction control, and safety when scaled up. Consequently, modern chemical manufacturing often explores continuous flow processes to address these limitations.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, converting the Williamson ether synthesis and subsequent hydrolysis into a continuous flow system can offer significant advantages. Continuous flow reactors, such as packed bed reactors or microreactors, provide superior heat and mass transfer, enabling better temperature control and mixing. This enhanced control can lead to higher yields, improved purity, and shorter reaction times.

Furthermore, a continuous process can be more easily automated, leading to improved consistency and reduced operational costs. The reduced reactor volumes in continuous flow systems also contribute to a safer process by minimizing the amount of hazardous material present at any given time.

The table below provides a comparative analysis of a traditional batch process versus a conceptual continuous flow process for the synthesis of this compound, highlighting the potential benefits of process intensification.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Volume | Large (e.g., 1000 L) | Small (e.g., 10 L) |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent |

| Mass Transfer | Dependent on stirring efficiency | Excellent |

| Reaction Time | Hours to days | Minutes to hours |

| Productivity | Lower (kg/day) | Higher (kg/day) |

| Safety | Higher risk due to large volumes | Inherently safer |

| Process Control | More challenging | Precise and automated |

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 2 Fluorobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 4-ethoxy-2-fluorobenzoic acid is governed by the electronic and steric properties of its three substituents: the ethoxy group (-OCH2CH3), the fluorine atom (-F), and the carboxylic acid group (-COOH). These groups influence the electron density of the ring and direct the position of incoming electrophiles or nucleophiles.

The ethoxy and fluorine substituents play competing roles in modulating the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS).

Ethoxy Group (-OCH2CH3): The oxygen atom in the ethoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance (a +R or +M effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. This effect is known as activation. The ethoxy group is therefore considered an activating group and an ortho, para-director. minia.edu.eg

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -R), making the ring significantly less reactive toward electrophiles. This deactivation is strongest at the ortho and para positions, thus directing incoming electrophiles to the meta position. wikipedia.org

In nucleophilic aromatic substitution (SNAr), the roles are somewhat reversed. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.compressbooks.pubmasterorganicchemistry.com The fluorine atom, due to its high electronegativity, strongly stabilizes this intermediate through its inductive effect. stackexchange.com This stabilization of the rate-determining step makes fluoro-substituted rings surprisingly reactive in SNAr, often more so than their chloro- or bromo-analogues, despite fluoride (B91410) being a poor leaving group in other contexts like SN2 reactions. stackexchange.comyoutube.com

The position of a new substituent on the this compound ring is determined by the combined directing effects of the existing groups and any steric hindrance. ucalgary.cachemistrysteps.comlibretexts.org

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are as follows:

-OCH2CH3 (at C4): Strongly activating, ortho, para-director. Directs to C3 and C5.

-F (at C2): Deactivating, ortho, para-director. Directs to C1, C3, and C5.

-COOH (at C1): Strongly deactivating, meta-director. Directs to C3 and C5.

All three groups direct incoming electrophiles to the C3 and C5 positions. The ethoxy group is the strongest activating group, and its influence will likely dominate the regioselectivity. chemistrysteps.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the powerful ethoxy directing group, which are the C3 and C5 positions.

| Position | Directing Influence From | Predicted Outcome |

| C3 | ortho to -F, ortho to -OCH2CH3, meta to -COOH | Favorable |

| C5 | para to -F, ortho to -OCH2CH3, meta to -COOH | Favorable |

| C6 | meta to -F, meta to -OCH2CH3, ortho to -COOH | Unfavorable |

Steric hindrance from the adjacent carboxylic acid group at C1 and the fluorine at C2 might slightly disfavor substitution at the C3 position compared to the C5 position. Thus, a mixture of products is possible, with the major product depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile replaces a leaving group on the ring. The fluorine atom at the C2 position can act as the leaving group. The reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group, especially when it is deprotonated to the carboxylate (-COO⁻). Research has shown that organolithium and Grignard reagents can effectively displace a fluoro or methoxy (B1213986) group that is ortho to a carboxylic acid group without the need for protecting the acid functionality. researchgate.net This suggests that this compound could undergo nucleophilic substitution at the C2 position, replacing the fluorine atom.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Carboxylic acids are commonly converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This is a reversible equilibrium-driven reaction. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester.

A general scheme for the esterification of this compound is: C9H9FO3 + R-OH ⇌ C9H8FO2-R + H2O (in the presence of an acid catalyst)

| Alcohol (R-OH) | Ester Product Name | Potential Catalyst |

| Methanol | Methyl 4-ethoxy-2-fluorobenzoate | H2SO4, HCl |

| Ethanol (B145695) | Ethyl 4-ethoxy-2-fluorobenzoate | H2SO4, HCl |

| Propanol | Propyl 4-ethoxy-2-fluorobenzoate | H2SO4, HCl |

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids directly to primary alcohols. wikipedia.org A milder and often more convenient method involves the use of sodium borohydride (B1222165) (NaBH4) in combination with a co-reagent like iodine or bromine in a solvent such as tetrahydrofuran (B95107) (THF). sci-hub.se This method has been shown to be effective for the reduction of various benzoic acid derivatives. sci-hub.se

The reaction yields (4-ethoxy-2-fluorophenyl)methanol.

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. ncert.nic.in This transformation typically requires converting the carboxylic acid to a derivative like an acid chloride or ester first, which can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) or diisobutylaluminium hydride (DIBAL-H). wikipedia.org

The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation. ncert.nic.in The aromatic ring itself is also relatively stable to oxidation due to its aromaticity. However, under forcing conditions, oxidative decarboxylation can occur, where the carboxylic acid group is replaced by a hydroxyl group, converting the benzoic acid derivative to a phenol (B47542). This process typically requires high temperatures (300-400 °C) or the presence of copper catalysts. wikipedia.org

It is important to note that if an alkyl group were present on the ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. alfa-chemistry.comlibretexts.org However, this compound lacks such a side chain. The ethoxy group's ether linkage is also generally stable to oxidation under standard conditions.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically focused on this compound are not extensively documented in publicly available literature. However, its chemical reactivity can be reliably inferred from the electronic properties of its constituent functional groups: the carboxylic acid, the ethoxy group, and the fluorine atom, and by drawing parallels with studies on similarly substituted aromatic compounds.

The reactivity of the benzene ring in this compound is governed by the interplay of the directing and activating or deactivating effects of the ethoxy, fluoro, and carboxyl substituents. The ethoxy group (-OCH2CH3) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). The fluorine atom is a deactivating group due to its strong inductive electron withdrawal (-I effect), but it also acts as an ortho, para-director because of the electron-donating resonance effect (+M effect) of its lone pairs. The carboxylic acid group (-COOH) is a deactivating group and a meta-director.

In electrophilic aromatic substitution reactions, the positions of incoming electrophiles are directed by the activating ortho, para-directing ethoxy group. The fluorine atom, also an ortho, para-director, and the meta-directing carboxylic acid group will influence the regioselectivity. The strong activating effect of the ethoxy group is expected to be the dominant directing influence.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the presence of the electron-withdrawing fluorine and carboxylic acid groups can facilitate the attack of nucleophiles on the aromatic ring, particularly at the positions ortho and para to these groups. The fluorine atom itself can act as a leaving group in SNAr reactions, a reactivity that is enhanced by the presence of other electron-withdrawing groups.

While specific kinetic data for this compound is not available, the rates of its reactions can be qualitatively predicted. For instance, in electrophilic aromatic substitution, the activating ethoxy group would suggest a faster reaction rate compared to unsubstituted benzoic acid, although the deactivating fluorine and carboxyl groups would moderate this effect.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃, H₂SO₄) | 4-Ethoxy-2-fluoro-5-nitrobenzoic acid | The strong activating and ortho, para-directing ethoxy group directs the incoming nitro group primarily to the position ortho to it (C5), which is also meta to the carboxyl group. |

| Halogenation (Br₂, FeBr₃) | 4-Ethoxy-5-bromo-2-fluorobenzoic acid | Similar to nitration, the ethoxy group directs the bromine to the C5 position. |

| Friedel-Crafts Alkylation | Reaction is unlikely to proceed efficiently | The presence of the deactivating carboxylic acid group on the aromatic ring generally inhibits Friedel-Crafts reactions. |

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and the known directing effects of the substituents. Experimental verification is required for confirmation.

Role of this compound as a Key Synthetic Intermediate

While specific, high-volume applications of this compound as a key synthetic intermediate are not widely reported in major chemical literature, its structure suggests significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Substituted benzoic acids are common building blocks for the synthesis of a wide range of bioactive compounds.

The utility of this compound as an intermediate stems from the reactivity of its three distinct functional components:

Carboxylic Acid Group: This group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives. For instance, reaction with an amine in the presence of a coupling agent would yield the corresponding benzamide. Such transformations are fundamental in the construction of many pharmaceutical agents.

Aromatic Ring: The substituted benzene ring can undergo further substitution reactions, as discussed in the previous section, allowing for the introduction of additional functional groups to build molecular complexity.

Fluorine Atom: The fluorine atom can be a site for nucleophilic aromatic substitution, where it is displaced by a nucleophile. This reaction is particularly useful for the formation of carbon-heteroatom bonds.

For example, this compound could be envisioned as a precursor for the synthesis of various heterocyclic compounds. The carboxylic acid could be converted to a hydrazide, which can then undergo cyclization reactions to form oxadiazoles (B1248032) or other heterocycles. researchgate.net

Although direct examples are scarce, patents in medicinal chemistry often describe the synthesis of complex molecules using similarly substituted benzoic acids as starting materials. For instance, related fluorinated benzoic acids are used in the synthesis of kinase inhibitors and other targeted therapies. The specific substitution pattern of this compound could offer unique properties to the final molecule, influencing its biological activity and pharmacokinetic profile.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Substituted Benzamides |

| Esterification | Alcohol, Acid Catalyst | Benzoic Esters |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-OH) | 2-substituted-4-ethoxybenzoic acids |

| Heterocycle Formation (via hydrazide) | Hydrazine (B178648), then cyclizing agent | Oxadiazoles, Triazoles, etc. |

Note: This table illustrates potential synthetic applications based on the known reactivity of the functional groups present in this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 4-ethoxy-2-fluorobenzoic acid can be approached by modifying its three main functional components: the carboxylic acid group, the ethoxy group, and the fluoro substituent, as well as by introducing new functional groups onto the benzene (B151609) ring.

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide range of functionalities that can alter the molecule's physicochemical properties and interaction capabilities.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to increase lipophilicity and potentially enhance cell membrane permeability. This can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, reaction with ethanol (B145695) would yield ethyl 4-ethoxy-2-fluorobenzoate. A variety of esters can be synthesized by using different alcohols.

Amidation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. This approach allows for the introduction of diverse substituents on the amide nitrogen, which can participate in hydrogen bonding and other molecular interactions.

Hydrazide and Hydrazone Formation: The carboxylic acid can be converted to its corresponding hydrazide by reaction with hydrazine (B178648) hydrate, typically after an initial esterification step. The resulting 4-ethoxy-2-fluorobenzohydrazide is a versatile intermediate that can be further reacted with various aldehydes and ketones to form hydrazones. This class of compounds is of significant interest in medicinal chemistry due to the presence of the azometine group (-NH-N=CH-), which is a key pharmacophore in some antimicrobial agents.

Table 1: Examples of Carboxylic Acid Group Modifications of this compound

| Derivative Class | Reagents | General Structure |

|---|---|---|

| Esters | R-OH, H₂SO₄ | 4-ethoxy-2-fluoro-COOR |

Modifications to the ethoxy and fluoro groups can provide insights into the role of these substituents in molecular recognition.

Ether Cleavage: The ethoxy group can be cleaved to a hydroxyl group using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃). This would yield 2-fluoro-4-hydroxybenzoic acid, allowing for the exploration of the importance of the ethoxy group's size and hydrogen bond accepting capability. The resulting hydroxyl group can also serve as a handle for further derivatization, such as the introduction of different alkoxy groups.

Nucleophilic Aromatic Substitution of Fluorine: The fluorine atom, being highly electronegative, activates the ring for nucleophilic aromatic substitution. While fluorine is generally a poor leaving group in Sₙ2 reactions, in the context of SₙAr, its strong inductive electron-withdrawing effect stabilizes the intermediate Meisenheimer complex, making substitution possible with strong nucleophiles. For instance, reaction with an amine could potentially replace the fluoro group with an amino group, leading to a new class of derivatives.

Introducing new functional groups onto the aromatic ring can further modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents will govern the position of new functional groups. The ethoxy group is an ortho, para-director and an activating group, while the fluorine atom is also an ortho, para-director but a deactivating group. The carboxylic acid group is a meta-director and a deactivating group. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions.

Nitration: Introduction of a nitro group can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration will be influenced by the combined directing effects of the existing substituents.

Amination: An amino group can be introduced, for example, through a copper-catalyzed amination of a brominated derivative. This would first require the selective bromination of the aromatic ring.

Exploration of Derivatives for Molecular Interaction Studies

Derivatives of this compound are valuable tools for investigating molecular interactions with biological targets, particularly in the fields of antimicrobial research and cholinesterase inhibition. These studies focus on understanding the binding modes and structural requirements for interaction, without assessing the therapeutic efficacy or safety of the compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of antimicrobial research, derivatives of this compound can be docked into the active sites of essential microbial enzymes to understand their potential binding interactions.

Structure-Activity Relationship (SAR) through Molecular Modeling: By synthesizing a library of derivatives with systematic modifications (e.g., varying the ester alkyl chain length, or the substituents on the amide nitrogen of anilides), researchers can perform molecular docking studies to identify key interactions. For example, the model might reveal that the ethoxy group fits into a hydrophobic pocket of the enzyme, while the carbonyl oxygen of the carboxylic acid derivative forms a crucial hydrogen bond with an active site amino acid residue. The SAR can be explored by observing how changes in the ligand's structure affect its binding energy and predicted interactions within the active site.

Table 2: Hypothetical SAR Exploration of this compound Derivatives in Antimicrobial Research

| Modification | Rationale for Molecular Interaction Study | Potential Interaction Changes |

|---|---|---|

| Varying ester alkyl chain length | To probe the size of a hydrophobic pocket. | Longer chains may increase van der Waals interactions, while shorter chains may improve fit. |

| Introducing polar groups on anilide ring | To explore potential hydrogen bonding sites. | Hydroxyl or amino groups could form new hydrogen bonds with the target protein. |

| Replacing ethoxy with a hydroxyl group | To assess the role of the ethoxy group. | A hydroxyl group could act as a hydrogen bond donor, altering the binding mode. |

| Replacing fluorine with other halogens | To investigate the influence of the halogen's size and electronegativity. | Different halogens can alter electronic distribution and steric fit within the binding site. |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a target for the symptomatic treatment of Alzheimer's disease. Derivatives of benzoic acid have been investigated as cholinesterase inhibitors.

Molecular Docking in the Active Site of Acetylcholinesterase: The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). Molecular docking studies can be employed to investigate how derivatives of this compound might interact with these sites. For instance, the aromatic ring of the derivative could engage in π-π stacking interactions with aromatic amino acid residues in the active site gorge, such as tryptophan. The modified carboxylic acid group could interact with the catalytic triad or other residues through hydrogen bonding or electrostatic interactions.

SAR Analysis for Cholinesterase Interaction: By creating a series of derivatives and performing molecular docking, a structure-activity relationship for cholinesterase binding can be developed. For example, the length and nature of an ester or amide substituent could be varied to optimize interactions within the enzyme's active site gorge. The presence and position of the ethoxy and fluoro groups can also be analyzed for their contribution to the binding affinity and orientation. These computational studies provide a framework for understanding the structural features that are important for molecular recognition by cholinesterases.

The core structure of this compound, featuring a carboxylic acid group, an ethoxy group, and a fluorine atom on a benzene ring, offers multiple avenues for chemical modification. These derivatization strategies are pivotal in modulating the compound's physicochemical properties and biological activity, forming the basis of structure-activity relationship (SAR) studies.

Derivatization of this compound primarily targets the carboxylic acid functional group. Standard reactions such as esterification, amidation, and the formation of acid halides can be employed to generate a diverse library of derivatives. For instance, esterification with various alcohols can alter the compound's lipophilicity and pharmacokinetic profile. Similarly, coupling with a wide range of amines to form amides introduces new hydrogen bonding capabilities and steric features.

While specific SAR studies on this compound are not extensively documented in publicly available literature, insights can be drawn from related fluorobenzoic acid derivatives. For these compounds, the nature and position of substituents have been shown to significantly impact their biological effects. It is hypothesized that modifications to the ethoxy group, such as altering the alkyl chain length or introducing further substitutions, could influence the molecule's interaction with biological targets. The fluorine atom at the 2-position is a key feature, as its electron-withdrawing nature and ability to form hydrogen bonds can critically affect binding affinity and metabolic stability.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Increased lipophilicity, altered solubility |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC), Solvent | Introduction of H-bond donors/acceptors, potential for new interactions |

| Acid Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for further synthesis |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Formation of the corresponding alcohol, loss of acidic character |

Studies on Interactions with Biological Targets (e.g., enzymes, receptors, proteins)

Although direct studies detailing the interaction of this compound with specific biological targets are limited, the broader class of fluorobenzoic acid derivatives has been investigated for various biological activities. These studies suggest that such compounds can act as inhibitors of enzymes or as ligands for receptors. For example, derivatives of the related 4-fluorobenzoic acid have been explored for their potential as antimicrobial agents. globalscientificjournal.comresearchgate.net The underlying mechanism often involves the carboxylic acid moiety forming ionic interactions or hydrogen bonds with key amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

The presence of the fluorine atom can enhance binding affinity through favorable electrostatic interactions and by increasing the acidity of the carboxylic acid group. The ethoxy group at the 4-position can engage in hydrophobic interactions within a binding site, potentially contributing to the specificity and potency of the molecule. Computational docking studies could provide valuable insights into the potential biological targets of this compound and guide the design of derivatives with improved activity.

Positional Isomers and Analogues: Synthesis and Comparative Reactivity

For instance, the fluorine atom at the 2-position in this compound is expected to have a more pronounced inductive effect on the carboxylic acid compared to a fluorine atom at the 3- or 4-position, potentially increasing its acidity. The steric hindrance around the carboxylic acid group also varies among the isomers, which can impact their reactivity in derivatization reactions.

Table 2: Comparison of this compound and its Positional Isomers

| Compound Name | CAS Number | Key Structural Difference | Expected Impact on Reactivity |

| This compound | 1206593-29-4 | Fluorine ortho to carboxylic acid | Increased acidity, potential for intramolecular hydrogen bonding |

| 2-Ethoxy-4-fluorobenzoic acid | 1233541-55-3 | Ethoxy ortho to carboxylic acid | Increased steric hindrance around the carboxylic acid |

| 3-Ethoxy-5-fluorobenzoic acid | 1350539-96-6 | Meta-substitution pattern | Different electronic effects on the carboxylic acid |

Influence of Structural Modifications on Molecular Recognition and Binding Properties

Structural modifications of this compound are anticipated to have a profound impact on its molecular recognition and binding properties. The principles of rational drug design suggest that even subtle changes to the molecule's structure can lead to significant differences in its interaction with a biological target.

The introduction of bulkier groups at the ethoxy position could either enhance binding through increased van der Waals interactions or lead to steric clashes that prevent binding. The replacement of the fluorine atom with other halogens or with a hydrogen atom would alter the electronic properties and hydrogen bonding capacity of the molecule, likely affecting its binding affinity.

Furthermore, the conversion of the carboxylic acid to other functional groups, such as amides or esters, would fundamentally change the nature of the interactions with a target. While a carboxylic acid can act as a hydrogen bond donor and acceptor and participate in ionic interactions, an amide group primarily acts as a hydrogen bond donor and acceptor, and an ester group mainly as a hydrogen bond acceptor. These changes would dictate the types of interactions the molecule can form and, consequently, its binding specificity and strength.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

The FT-IR spectrum of 4-Ethoxy-2-fluorobenzoic acid is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. A broad absorption band, typically observed in the region of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, indicating the presence of hydrogen bonding. The sharp and intense absorption peak around 1700 cm⁻¹ is attributed to the C=O (carbonyl) stretching of the carboxylic acid.

Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3000-3100 cm⁻¹ region. The C-O-C stretching of the ethoxy group and the C-F stretching vibrations are expected in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the aryl ether C-O stretch is anticipated around 1250 cm⁻¹, while the C-F stretch often appears in the 1200-1000 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Aryl Ether) | ~1250 |

| C-F Stretch | 1000-1200 |

Note: The data in this table is predicted based on the analysis of similar compounds and characteristic functional group frequencies.

Vibrations involving the ethoxy group and the carbon-fluorine bond will also be present, although their intensities can vary. The non-polar nature of the C-C bonds in the aromatic ring makes them particularly Raman active, providing clear signals for the ring breathing modes.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C Stretch (Aromatic) | ~1600 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

Note: The data in this table is predicted based on the analysis of related molecules and group theory considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information for a full structural assignment.

The ¹H NMR spectrum of this compound provides distinct signals for the protons in different chemical environments. The ethoxy group gives rise to a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (CH₂), with a coupling constant (J) of about 7 Hz.

The aromatic region of the spectrum is more complex due to the substitution pattern. The proton ortho to the fluorine and meta to the carboxyl group is expected to appear as a doublet of doublets. The other two aromatic protons will also show splitting patterns influenced by both the fluorine and the adjacent protons. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | >10 | broad singlet | - |

| Aromatic H | 6.8-8.0 | multiplet | - |

| -OCH₂CH₃ | ~4.1 | quartet | ~7 |

| -OCH₂CH₃ | ~1.4 | triplet | ~7 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position, typically in the range of 165-175 ppm. The aromatic carbons will appear between 100 and 165 ppm, with their chemical shifts influenced by the attached fluorine and ethoxy groups. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant.

The carbons of the ethoxy group will be found in the upfield region of the spectrum, with the -OCH₂- carbon at approximately 64 ppm and the -CH₃ carbon around 14 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 165-175 |

| Aromatic C -F | 160-165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C -O | 155-160 |

| Aromatic C -H | 100-135 |

| -OC H₂CH₃ | ~64 |

| -OCH₂C H₃ | ~14 |

Note: The data in this table is predicted based on established chemical shift correlations and data from analogous compounds. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the other substituents. For a fluorine atom ortho to a carboxylic acid group and para to an ethoxy group, the chemical shift is anticipated to be in the range of -110 to -130 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -130 | multiplet |

Note: The data in this table is predicted based on typical chemical shift ranges for fluorinated aromatic compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into the connectivity of its constituent atoms.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, allowing for the determination of the molecular formula. The predicted monoisotopic mass of this compound (C₉H₉FO₃) is 184.05357 Da. uni.lu

Depending on the ionization technique employed, various adducts of the molecule may be observed. For instance, under electrospray ionization (ESI) conditions, protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules are commonly detected. The predicted m/z for the protonated molecule is 185.06085, while the deprotonated molecule is predicted at 183.04629. uni.lu Other common adducts include the sodium adduct ([M+Na]⁺) with a predicted m/z of 207.04279. uni.lu

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 184.05302 |

| [M+H]⁺ | 185.06085 |

| [M+Na]⁺ | 207.04279 |

| [M-H]⁻ | 183.04629 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxylic acid group (-COOH) as a neutral molecule of carbon dioxide and water or as a radical. For this compound, a significant fragment would likely arise from the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, leading to the loss of a 45 Da fragment (COOH). Another characteristic fragmentation would involve the ethoxy group, which could undergo cleavage to lose an ethyl radical (-CH₂CH₃, 29 Da) or an ethylene molecule (-C₂H₄, 28 Da) via a McLafferty-type rearrangement if applicable.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene (B151609) ring acts as a chromophore, and its UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the aromatic system and the carboxylic acid group.

The electronic spectrum of benzoic acid and its derivatives typically displays three main absorption bands, often referred to as the E1, E2, and B bands. These bands originate from π → π* transitions within the benzene ring. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.

For this compound, the presence of the electron-donating ethoxy group (-OCH₂CH₃) and the electron-withdrawing fluorine atom (-F) and carboxylic acid group (-COOH) influences the energy of the molecular orbitals and thus the wavelengths of these transitions. The ethoxy group, acting as an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring.

The spectrum is also expected to show a weaker absorption band at a longer wavelength corresponding to the n → π* transition of the carbonyl group in the carboxylic acid moiety. This transition is formally forbidden and thus has a low molar absorptivity.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* (Primary band) | ~200-220 | Benzene ring |

| π → π* (Secondary band) | ~230-260 | Benzene ring |

| π → π* (Fine structure band) | ~270-290 | Benzene ring |

| n → π* | >300 | Carbonyl group |

The extended conjugation between the benzene ring, the carboxylic acid group, and the lone pairs of the oxygen in the ethoxy group results in a delocalized π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption of light in the UV region. The specific λmax values would need to be determined experimentally but are expected to fall within the typical ranges for substituted benzoic acids.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is known to be C₉H₉FO₃.

From the molecular formula, the theoretical elemental composition can be calculated. With a molecular weight of 184.16 g/mol , the expected percentages of carbon, hydrogen, and oxygen can be determined. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 58.70 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.93 |

| Fluorine (F) | 19.00 | 1 | 19.00 | 10.32 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 26.06 |

Any significant deviation between the experimentally determined and the calculated percentages could indicate the presence of impurities or an incorrect structural assignment. Therefore, elemental analysis serves as a crucial quality control measure in the characterization of this compound.

Crystallographic Investigations and Supramolecular Chemistry

Single Crystal X-ray Diffraction Analysis of 4-Ethoxy-2-fluorobenzoic Acid and its Derivatives

While a specific, publicly available crystal structure for this compound is not found in the surveyed literature, analysis of closely related fluorobenzoic and alkoxybenzoic acid derivatives allows for a detailed and predictive understanding of its likely solid-state conformation. researchgate.neteurjchem.comresearchgate.net For instance, the crystal structure of a co-crystal involving 4-fluorobenzoic acid was determined to be in the monoclinic space group P2₁/c. eurjchem.comresearchgate.netscite.ai Such data is foundational for understanding the supramolecular architecture.

An illustrative example of typical crystallographic data that would be obtained for a substituted benzoic acid is presented below.

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₉H₉FO₃ |

| Formula Weight | 184.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.78 |

| b (Å) | 4.03 |

| c (Å) | 27.62 |

| β (°) | 92.73 |

| Volume (ų) | 1311.6 |

| Z | 4 |

Note: The data in the table is illustrative, based on a closely related fluorobenzoic acid co-crystal, to demonstrate typical parameters obtained from SCXRD analysis. eurjchem.comresearchgate.net

Molecular Packing and Crystal Lattice Interactions

The stability of a crystal lattice is derived from a network of intermolecular interactions that hold the constituent molecules in an ordered arrangement.

For carboxylic acids, the most prominent and structure-directing interaction is the O-H···O hydrogen bond. It is well-established that benzoic acids, including 4-alkoxybenzoic acids, typically form centrosymmetric dimers in the solid state. researchgate.net In this arrangement, the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a robust supramolecular synthon. This dimerization is a powerful tool in crystal engineering for creating well-defined molecular assemblies. researchgate.net The resulting dimer presents a largely non-polar exterior, which then packs into the larger crystal lattice.

Beyond the primary hydrogen-bonded dimer, the crystal packing is further stabilized by a variety of weaker non-covalent interactions. nih.gov

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, which are non-covalent attractions between the electron clouds of adjacent rings. nih.gov These can occur in several geometries, such as parallel-displaced or T-shaped, and are crucial in the packing of many aromatic compounds. nih.govrsc.org In the case of this compound, the aromatic rings of adjacent dimers are likely to arrange themselves to maximize these favorable dispersive forces. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface of a molecule is defined as the region where the electron density of the sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal (the procrystal). nih.gov

This surface can be mapped with properties like dᵢ (the distance to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface). These values are combined to generate a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal. nih.gov

For this compound, the 2D fingerprint plot would be expected to show distinct regions corresponding to different types of interactions.

H···H Contacts: Given the number of hydrogen atoms, these interactions, driven by van der Waals forces, would likely represent the largest contribution to the Hirshfeld surface, typically appearing as a large, diffuse region in the center of the plot. nih.govnih.gov

O···H/H···O Contacts: These appear as distinct "wings" or sharp spikes on the plot and correspond to the strong O-H···O hydrogen bonds of the carboxylic acid dimer. nih.gov

F···H/H···F Contacts: The presence of C-H···F interactions would generate their own characteristic spikes on the fingerprint plot. eurjchem.comresearchgate.net

C···H/H···C Contacts: These relate to C-H···π interactions and are also visible on the plot. nih.gov

| Interaction Type | Expected Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~50% |

| C···H/H···C | ~20% |

| O···H/H···O | ~15% |

| F···H/H···F | ~10% |

| Other (C···C, C···O, etc.) | ~5% |

Note: The contributions are predictive estimates based on analyses of similar functionalized aromatic molecules. nih.govnih.gov

Co-crystal and Coordination Polymer Structural Elucidation

The functional groups of this compound—the carboxylic acid, the fluorine atom, and the ethoxy group—make it a versatile building block for crystal engineering.

Co-crystals: The carboxylic acid group is a reliable hydrogen-bond donor, capable of forming robust synthons with other molecules, such as pyridines or amides, to create co-crystals. nih.gov The formation of co-crystals with fluorobenzoic acids has been explored as a strategy to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and permeability. rsc.org

Coordination Polymers: Upon deprotonation, the carboxylate group can act as a ligand, coordinating to metal ions to form coordination polymers. nih.govmdpi.com These are extended networks of metal centers linked by organic ligands, resulting in 1D, 2D, or 3D structures. Research on a structurally similar molecule, (R)-4-(4-(1-Carboxyethoxy)phenoxy)-3-fluorobenzoic acid, has shown its ability to form chiral zinc(II) coordination polymers with complex 2D and 3D network topologies. acs.org This demonstrates the potential of fluorinated benzoic acid derivatives to serve as linkers in the design of novel metal-organic materials with interesting properties. acs.orgacs.org

Influence of Crystal Structure on Molecular Properties and Function

The specific arrangement of molecules in the crystal lattice directly influences the macroscopic properties of the material. The strength and nature of the intermolecular interactions, particularly the hydrogen-bonded dimer formation, affect properties such as:

Melting Point: Stronger and more extensive intermolecular interactions, like the robust carboxylic acid dimer, generally lead to higher melting points as more energy is required to break the crystal lattice.

Solubility: The way molecules pack and the interactions they form impact how readily they can be solvated. The stable dimer motif must be disrupted for dissolution to occur, influencing the compound's solubility in different solvents.

Density and Stability: Efficient molecular packing, guided by the interplay of hydrogen bonds and weaker interactions, leads to denser and more thermodynamically stable crystalline forms. The specific arrangement can also affect the material's chemical stability and hygroscopicity. nih.gov The design of molecules for liquid crystal applications, for example, is highly dependent on how molecular structure influences phase behavior and stability. mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like 4-Ethoxy-2-fluorobenzoic acid, MD simulations would provide crucial insights into its conformational flexibility and the influence of its environment, particularly the solvent, on its three-dimensional structure.

A primary goal of MD simulations for this compound would be to perform a thorough conformational sampling. This involves exploring the potential energy surface of the molecule to identify its most stable conformations (low-energy states) and the energy barriers between them. The ethoxy and carboxylic acid groups can rotate around their respective single bonds, leading to a variety of possible spatial arrangements. Understanding these preferred conformations is essential as they can significantly impact the molecule's physicochemical properties and its ability to interact with biological targets.

The choice of solvent is a critical parameter in MD simulations as it can drastically alter molecular conformation. Simulations would likely be performed in various solvent environments, ranging from nonpolar aprotic solvents to polar protic solvents like water, to mimic different physiological or industrial conditions. For instance, studies on the related compound 4-Fluorobenzoic acid have shown that solvent properties, especially the ability to act as a hydrogen bond acceptor, play a key role in its solubility and solid-liquid equilibrium behavior. bohrium.com Similar effects would be anticipated for this compound, where the solvent can form hydrogen bonds with the carboxylic acid group and interact with the ethoxy and fluoro substituents.

The simulations would track the trajectory of each atom over time, allowing for the calculation of various structural and energetic parameters. Key analyses would include the distribution of dihedral angles to identify stable rotamers of the ethoxy and carboxylic acid groups, and the radial distribution functions to understand the solvation shell structure around the molecule.

| Simulation Parameter | Hypothetical Value/Condition | Purpose |

| Force Field | CHARMM36 / AMBER | To define the potential energy function of the system. |

| Solvent Model | TIP3P (for water) | To explicitly model the solvent molecules. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To maintain a constant pressure ensemble. |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

In Silico Modeling of Molecular Interactions and Binding Affinities (e.g., docking studies with target proteins)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential protein targets and predicting the binding affinity and mode of interaction. This is a crucial step in early-stage drug discovery and for understanding the molecule's potential biological activity.

The process would begin by identifying a protein of interest that is hypothesized to be a target for this compound. The three-dimensional structure of this protein, typically obtained from X-ray crystallography or NMR spectroscopy and available in databases like the Protein Data Bank (PDB), would be used as the receptor. The 3D structure of this compound (the ligand) would be generated and optimized using quantum mechanical calculations.

Docking algorithms would then be employed to systematically sample a large number of possible orientations of the ligand within the binding site of the protein. Each orientation is scored based on a scoring function that estimates the binding free energy. The top-scoring poses represent the most likely binding modes.

The analysis of the docked poses would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the ethoxy group and the fluorinated benzene (B151609) ring could engage in hydrophobic and van der Waals interactions.

The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a quantitative measure of the strength of the interaction. This information is valuable for prioritizing compounds for further experimental testing and for guiding the design of more potent analogs.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Predicted Key Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bond with Arg120; Hydrophobic interaction with Val523 |

| Carbonic Anhydrase II | -7.2 | Hydrogen bond with Thr199; Coordination with Zn2+ ion |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -9.1 | Hydrogen bond with Ser289 and His449; Hydrophobic interaction with Phe282 |

Advanced Applications in Chemical Sciences and Materials Research

Building Block in Complex Organic Synthesis

The strategic placement of the ethoxy and fluorine substituents on the benzoic acid ring makes 4-Ethoxy-2-fluorobenzoic acid a versatile intermediate in complex organic synthesis. The presence of the fluorine atom can influence the acidity of the carboxylic acid, modulate the electronic properties of the aromatic ring, and introduce a site for specific interactions in the target molecules.

Synthesis of Fine Chemicals and Specialized Reagents

While specific public-domain examples of fine chemicals synthesized directly from this compound are not extensively documented, the general class of fluorinated benzoic acids serves as crucial precursors for a variety of specialized reagents. The reactivity of the carboxylic acid group allows for its conversion into esters, amides, and acid chlorides, which are then used to construct more elaborate molecular frameworks. The ethoxy and fluorine groups can direct further chemical transformations on the aromatic ring, enabling the regioselective synthesis of polysubstituted aromatic compounds.

Precursor for Advanced Materials and Functional Molecules

The structural motifs derived from this compound are integral to the development of advanced materials. The rigidity of the benzene (B151609) ring, combined with the electronic influence of its substituents, makes it a suitable core for molecules designed for specific functions. For instance, fluorinated aromatic compounds are known to be precursors in the synthesis of certain types of liquid crystals and specialty polymers, where the fluorine atoms contribute to desirable properties such as thermal stability and specific dielectric constants.

Applications in Medicinal Chemistry Research (as synthetic precursors for drug development)

In the realm of medicinal chemistry, fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Consequently, this compound is a valuable scaffold for the synthesis of novel pharmaceutical agents. Although direct examples of marketed drugs derived from this specific acid are not prominent in publicly available literature, its structural features are present in various compounds under investigation. For example, derivatives of fluorobenzoic acids are explored for their potential as enzyme inhibitors, receptor modulators, and other therapeutically relevant molecules. The ethoxy group can also play a role in optimizing the pharmacokinetic profile of a drug candidate.

Contributions to Agrochemical Research (as synthetic intermediates for novel compounds)

Similar to medicinal chemistry, the introduction of fluorine into agrochemical candidates can lead to compounds with improved efficacy and metabolic stability. This compound serves as a starting material for the synthesis of novel herbicides, fungicides, and insecticides. The specific substitution pattern can influence the mode of action and selectivity of the resulting agrochemical. For instance, a patent describes the use of substituted phenoxy-benzoic acids, a class to which this compound belongs, in the development of herbicidal compounds. justia.com

Role in Specialty Chemical Manufacturing

In the broader chemical industry, this compound is utilized in the manufacture of specialty chemicals. These are often low-volume, high-value products with specific applications. The synthesis of such chemicals leverages the unique reactivity and properties conferred by the fluoro and ethoxy groups. While detailed manufacturing processes are often proprietary, the compound's role as a key intermediate is acknowledged in chemical supply literature. One supplier notes its application in the synthesis of "healing drugs". lookchem.com

Materials Science Applications

The application of this compound extends into materials science, particularly in the design of functional organic materials. The incorporation of fluorine can significantly impact the electronic and optical properties of a material. For example, fluorinated benzoic acids are used as core structures in the synthesis of bent-core liquid crystals, where the fluorine substitution can influence the mesomorphic properties. researchgate.net While specific research detailing the use of the 4-ethoxy-2-fluoro isomer in liquid crystals is not prevalent, the general principle of using fluorinated benzoic acids as building blocks for such materials is well-established.

Development of Liquid Crystal Systems

The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning the physical properties of liquid crystal (LC) materials. rsc.org The introduction of a lateral fluorine substituent, such as in the 2-position of a benzoic acid core, can significantly influence properties like dielectric anisotropy (Δε), optical anisotropy (birefringence, Δn), melting points, and mesophase stability. rsc.org

While specific studies detailing the use of this compound as a central core or component in liquid crystal synthesis are not extensively documented, its structural motifs are highly relevant. Alkoxybenzoic acids, in general, are a classic family of compounds known to exhibit liquid crystalline phases. The interplay between the terminal alkoxy chain (ethoxy group) and the rigid phenyl ring promotes the necessary molecular anisotropy for mesophase formation.

The addition of the ortho-fluoro substituent introduces several key effects:

Steric Influence: The fluorine atom, though small, is larger than hydrogen and can alter the molecular packing and tilt angles within smectic or nematic phases. rsc.org

Polarity Modification: The high electronegativity of fluorine introduces a dipole moment perpendicular to the main molecular axis, which can significantly alter the material's dielectric anisotropy. This is crucial for the performance of liquid crystal displays (LCDs) that rely on the reorientation of molecules in an electric field. researchgate.net

Intermolecular Interactions: The fluorine atom can engage in specific intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can stabilize or destabilize certain mesophases.

Research on analogous fluorinated compounds demonstrates that such substitutions can lead to materials with properties tailored for specific applications, such as twisted nematic (TN) or vertically aligned (VA) LCDs. rsc.orgresearchgate.net

Table 1: Influence of Fluorine Substitution on Key Liquid Crystal Properties

| Property | General Effect of Lateral Fluorine Substitution | Rationale |

| Dielectric Anisotropy (Δε) | Can be made more positive or negative | Introduction of a strong dipole moment perpendicular to the molecule's long axis. |

| Melting Point | Often lowered | Disrupts crystal packing, broadening the liquid crystal temperature range. |

| Mesophase Stability | Can stabilize or destabilize nematic/smectic phases | Alters intermolecular forces and molecular shape. |

| Viscosity | Generally increases | Can increase rotational hindrance between molecules. |

Integration into Polymeric Electrolyte Membranes for Fuel Cells

Polymer electrolyte membranes (PEMs) are a critical component of fuel cells, responsible for conducting protons from the anode to the cathode while preventing fuel crossover. mdpi.com Aromatic polymers, particularly sulfonated polyimides and poly(ether ether ketones), are being extensively investigated as alternatives to state-of-the-art perfluorosulfonic acid (PFSA) membranes like Nafion. researchgate.netmdpi.com

The incorporation of fluorine-containing moieties into these aromatic polymer backbones is a key strategy for enhancing membrane performance. rsc.org Although direct polymerization or use of this compound in PEMs is not widely reported, its structure is relevant to the design of advanced PEM materials. Fluorinated aromatic components can improve several key properties of the membrane:

Chemical and Oxidative Stability: The strong carbon-fluorine bond enhances the polymer backbone's resistance to degradation by radical species (like hydroxyl radicals) that are generated during fuel cell operation. researchgate.net

Control of Water Uptake: Fluorinated segments are hydrophobic and can help control the membrane's swelling behavior. Excessive swelling can lead to a loss of mechanical integrity and dimensional stability. researchgate.net